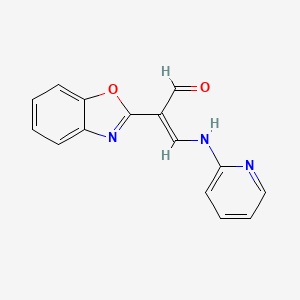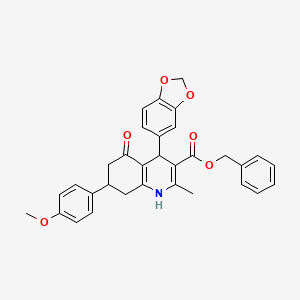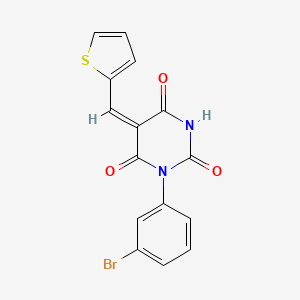![molecular formula C20H19N5O B4905745 3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B4905745.png)
3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are commonly employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline derivatives: Compounds with similar pyrazole rings but different substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
The uniqueness of 3-[[3-[3-(5-Ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole lies in its multi-functionalized structure, which combines three different heterocyclic rings.
Properties
IUPAC Name |
3-[[3-[3-(5-ethylpyrimidin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-15-11-21-20(22-12-15)17-6-4-5-16(10-17)19-7-8-25(23-19)13-18-9-14(2)26-24-18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKGYOUKQYBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4905666.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4905670.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B4905678.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4905683.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4905702.png)
![2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazole;dihydrochloride](/img/structure/B4905709.png)

![N-(4-methoxyphenyl)-N-{1-oxo-1-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]propan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B4905728.png)
![N-allyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4905733.png)
![(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4905741.png)
![(5Z)-5-[[2-[2-(2,4-dichlorophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4905743.png)


![4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide](/img/structure/B4905755.png)
